

An In-depth Technical Guide on the Sesquiterpene Daucene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daucene*

Cat. No.: *B097725*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of **daucene**, a bicyclic sesquiterpene. The information is compiled to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Core Molecular Data

Daucene is a natural bicyclic hydrocarbon belonging to the sesquiterpene class. It is found in various plants, most notably in carrot seed oil (*Daucus carota*).^{[1][2]} Its molecular structure and properties are summarized below.

Table 1: Physicochemical Properties of **Daucene**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄	[3][4][5][6]
Molecular Weight	204.35 g/mol	[3][4][5][6]
CAS Number	16661-00-0	[4][6]
IUPAC Name	6,8a-dimethyl-3-propan-2-yl- 2,4,5,8-tetrahydro-1H-azulene	[3]
Boiling Point	275.00 to 276.00 °C @ 760.00 mm Hg	[3]
Flash Point	108.33 °C (227.00 °F)	[1]
Density	~0.9 g/cm ³	[4]
LogP (Octanol/Water)	4.869	[6]
Appearance	Data not available; likely an oil	N/A

Experimental Protocols

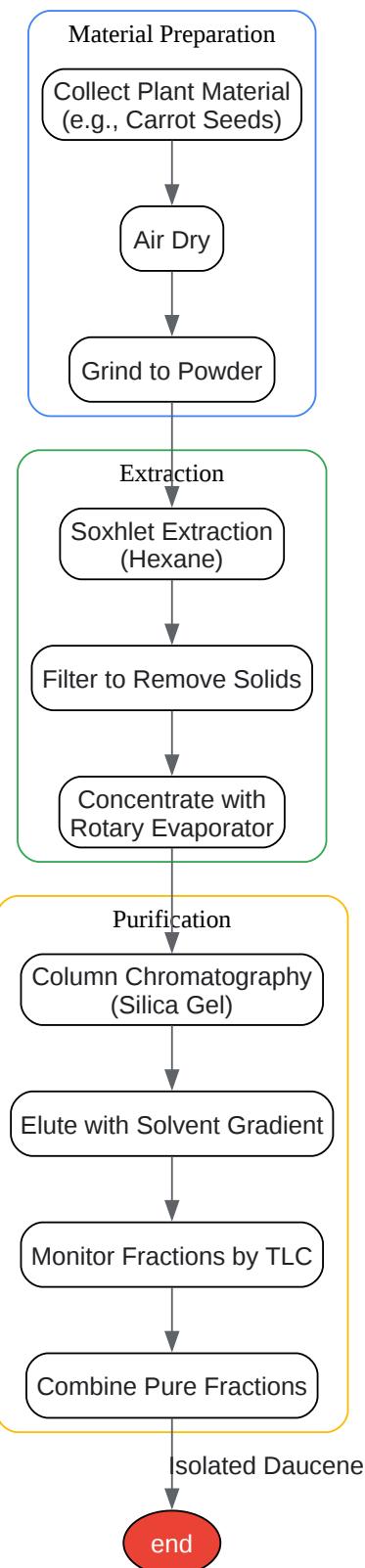
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the extraction and chemical synthesis of **daucene**.

Daucene is a component of essential oils from plants like carrots.[1][2] The following protocol outlines a general method for its extraction and isolation, based on standard techniques for natural products.[7][8]

Protocol: Solvent Extraction and Chromatographic Isolation of **Daucene**

- Plant Material Preparation:
 - Collect and air-dry plant material (e.g., carrot seeds) in the shade to prevent the degradation of volatile compounds.
 - Grind the dried material into a coarse powder to increase the surface area for extraction.
[8]

- Solvent Extraction:

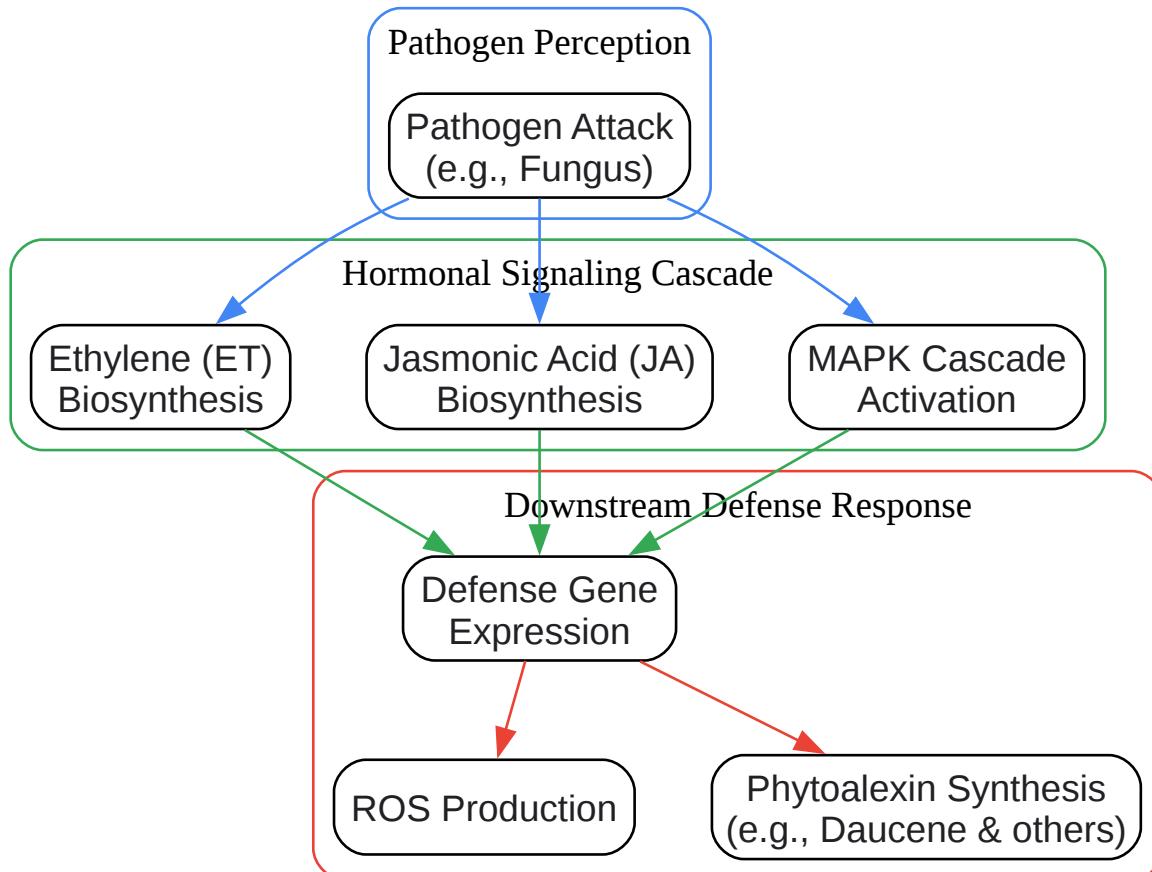
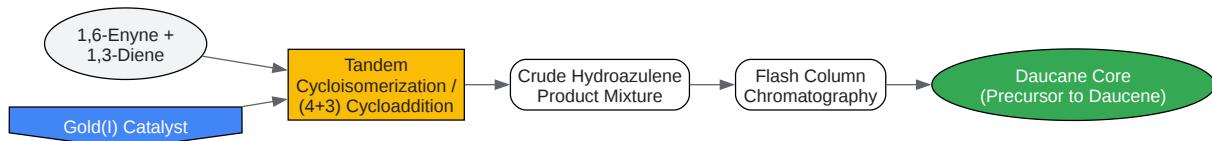

- Perform exhaustive extraction of the powdered plant material using a non-polar solvent like hexane in a Soxhlet apparatus. This method is efficient for extracting lipids and terpenes.^[7]
- Alternatively, macerate the powder in the solvent at room temperature for several days with periodic agitation.
- Following extraction, filter the mixture to remove solid plant residue.

- Concentration:

- Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude essential oil extract.

- Chromatographic Purification:

- Subject the crude extract to column chromatography using silica gel as the stationary phase.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding a more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing **daucene**.
- Combine the pure fractions and evaporate the solvent to obtain isolated **daucene**.



[Click to download full resolution via product page](#)**Caption:** General workflow for the extraction and isolation of **daucene**.

The chemical synthesis of **daucene** has been achieved through various routes. One notable approach involves an enantioselective total synthesis starting from (R)-(+)-limonene, a readily available natural product.^[6] Another advanced method utilizes a gold(I)-catalyzed cycloaddition to construct the core hydroazulene skeleton.^[3]

Protocol: Gold(I)-Catalyzed Synthesis of the Daucane Core

This protocol is a conceptual summary based on a reported synthetic strategy.^[3]

- Catalyst Preparation: Prepare the active gold(I) catalyst in situ or use a commercially available gold precatalyst complexed with an appropriate ligand.
- Reactant Preparation: Synthesize or procure the starting materials: a suitable 1,6-ene and a 1,3-diene.
- Cycloaddition Reaction:
 - In an inert atmosphere glovebox or Schlenk line, dissolve the 1,6-ene and the 1,3-diene in an anhydrous, degassed solvent (e.g., dichloromethane).
 - Add the gold(I) catalyst to the solution to initiate the reaction.
 - Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC-MS.
- Workup and Purification:
 - Upon completion, quench the reaction and remove the solvent under reduced pressure.
 - Purify the resulting crude product (the hydroazulene core) using flash column chromatography to yield the daucane skeleton, which can then be converted to **daucene** through subsequent steps.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. daucene, 16661-00-0 [thegoodsentscompany.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Daucene | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Access to Natural Valparanes and Daucanes: Enantioselective Synthesis of (-)-Valpara-2,15-diene and (+)-Isodaucene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Sesquiterpene Daucene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097725#daucene-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

